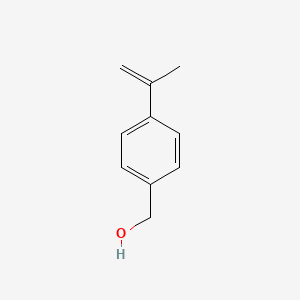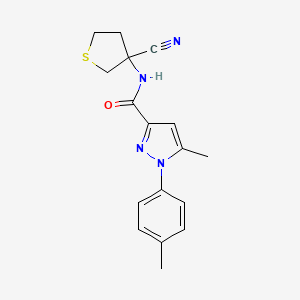
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTMP belongs to the class of pyrazole derivatives and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of protein kinases, particularly cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating cell cycle progression and are involved in the development of cancer. This compound has been found to inhibit the activity of CDK4/cyclin D1 and CDK2/cyclin E complexes, which are involved in the G1/S transition of the cell cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. Furthermore, this compound has been found to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations. It has been found to exhibit low solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is to investigate the potential therapeutic effects of this compound in vivo. While this compound has been found to exhibit promising results in vitro, further studies are needed to determine its efficacy in animal models. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects. Furthermore, the development of more potent and selective CDK inhibitors, including this compound, is an area of active research.
Métodos De Síntesis
The synthesis of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3-cyanothiolan-2-imine with 4-methylphenylhydrazine and 3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions. The resulting compound is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit potential therapeutic effects in various scientific research studies. It has been reported to possess antitumor, anti-inflammatory, and antiviral activities. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Furthermore, it has been found to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-3-5-14(6-4-12)21-13(2)9-15(20-21)16(22)19-17(10-18)7-8-23-11-17/h3-6,9H,7-8,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNDPNNYFUGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3(CCSC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)
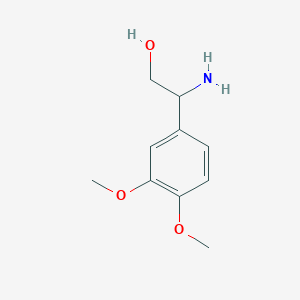
![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)
![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)
![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)
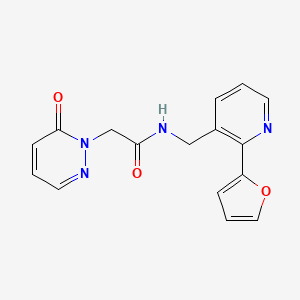
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2674313.png)
![1-(4-Fluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2674314.png)
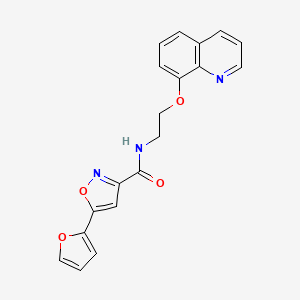
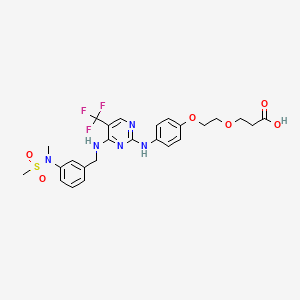
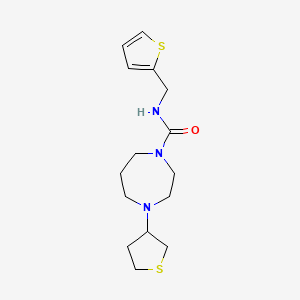
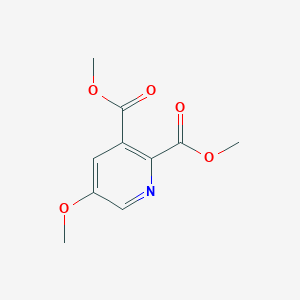
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
